Ethyl 4-{3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate
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Overview
Description
Ethyl 4-{3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate is an organic compound that features a pyridine ring, an oxadiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Coupling with pyridine: The oxadiazole intermediate is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate can undergo various chemical reactions:
Oxidation: The pyridine ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Aqueous sodium hydroxide under reflux conditions.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-{3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antiviral agent due to the presence of the pyridine and oxadiazole rings.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate involves its interaction with specific molecular targets:
Molecular Targets: The pyridine ring can interact with nucleic acids or proteins, potentially inhibiting their function.
Pathways Involved: The compound may interfere with microbial DNA replication or protein synthesis, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-4-yl)benzoic acid: Similar structure but lacks the oxadiazole ring.
4-(3-carboxyphenyl)pyridine: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 4-{3-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]propanamido}benzoate is unique due to the combination of the pyridine, oxadiazole, and benzoate ester functionalities, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above .
Properties
IUPAC Name |
ethyl 4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-2-26-19(25)14-3-5-15(6-4-14)21-16(24)7-8-17-22-18(23-27-17)13-9-11-20-12-10-13/h3-6,9-12H,2,7-8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYPKNPYVREZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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